3-(m-Tolyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(m-Tolyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring with a methyl-substituted phenyl group (m-tolyl) attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Tolyl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with α,β-unsaturated carbonyl compounds. For instance, the reaction of m-tolyl hydrazine with an α,β-unsaturated ketone under acidic or basic conditions can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(m-Tolyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the m-tolyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrazole ring or the m-tolyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3-carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
3-(m-Tolyl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-(m-Tolyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
3-(m-Tolyl)-5-arylidene-2,4-thiazolidinediones: These compounds share the m-tolyl group and have shown potential in treating type 2 diabetes.
Indole Derivatives: Compounds like 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol exhibit similar biological activities.
Uniqueness
3-(m-Tolyl)-4,5-dihydro-1H-pyrazole is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H12N2 |
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Molecular Weight |
160.22 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C10H12N2/c1-8-3-2-4-9(7-8)10-5-6-11-12-10/h2-4,7,11H,5-6H2,1H3 |
InChI Key |
XQCKFFZEELQCAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNCC2 |
Origin of Product |
United States |
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